Benzyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
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Overview
Description
Benzyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate is a complex organic compound featuring a benzyl group, a brominated phenyl ring, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps:
Propoxylation: The addition of a propoxy group to the phenyl ring is generally carried out using propyl alcohol in the presence of a strong acid catalyst.
Piperazine Derivatization: The piperazine ring is functionalized through acylation with the brominated, propoxylated phenyl derivative.
Esterification: The final step involves esterification with benzyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃ in acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in anhydrous solvents.
Substitution: Amines, thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can serve as a probe for studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which Benzyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, particularly those related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: A simpler ester with applications in flavoring and fragrance industries.
5-Bromo-2-propoxyphenyl derivatives: Compounds with similar brominated phenyl rings used in various chemical syntheses.
Uniqueness
Benzyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate is unique due to its combination of a brominated phenyl ring, a piperazine derivative, and a benzyl ester, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H25BrN2O5 |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
benzyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C23H25BrN2O5/c1-2-12-30-20-9-8-17(24)13-18(20)23(29)26-11-10-25-22(28)19(26)14-21(27)31-15-16-6-4-3-5-7-16/h3-9,13,19H,2,10-12,14-15H2,1H3,(H,25,28) |
InChI Key |
BAGHBNSLYMKCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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